molecular formula C16H14N2O2 B15082991 1,2-Bis(benzamido)ethene CAS No. 5992-34-7

1,2-Bis(benzamido)ethene

Katalognummer: B15082991
CAS-Nummer: 5992-34-7
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: UNFYXGSZWIZZKH-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-2-(Benzoylamino)ethenyl]benzamide: is an organic compound with the molecular formula C16H14N2O2 It is characterized by the presence of a benzoylamino group attached to an ethenyl linkage, which is further connected to a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods:

Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .

Medicine:

It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .

Industry:

In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .

Wirkmechanismus

The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • N-[2-(Benzoylamino)ethyl]benzamide
  • N-[(Benzoylamino)(2-pyridinyl)methyl]benzamide
  • N-[(Benzoylamino)(phenyl)methyl]benzamide
  • N-[(Benzoylamino)methyl]benzamide
  • N-(2-(Benzoylamino)phenyl)benzamide

Comparison:

N-[(E)-2-(Benzoylamino)ethenyl]benzamide is unique due to its ethenyl linkage, which imparts distinct chemical reactivity and flexibility compared to similar compoundsAdditionally, the presence of the benzoylamino group enhances its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

5992-34-7

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

N-[(E)-2-benzamidoethenyl]benzamide

InChI

InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+

InChI-Schlüssel

UNFYXGSZWIZZKH-VAWYXSNFSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.